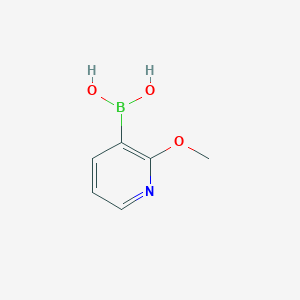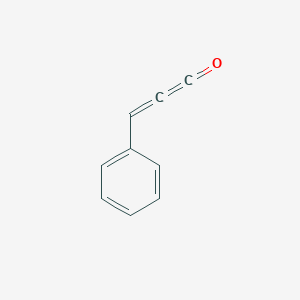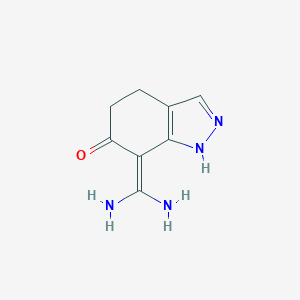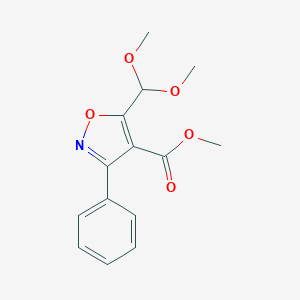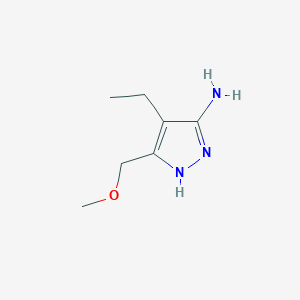
4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMAP and has a molecular formula of C8H14N2O.
Applications De Recherche Scientifique
4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has various potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to have anticancer activity against various cancer cell lines. In a study by Li et al. (2017), it was found that this compound inhibited the growth of A549 lung cancer cells and MCF-7 breast cancer cells. This compound has also been reported to have anti-inflammatory activity. In a study by Zhang et al. (2019), it was found that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages.
Mécanisme D'action
The mechanism of action of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine is not fully understood. However, it has been reported to act on various molecular targets. In a study by Li et al. (2017), it was found that this compound inhibited the activity of topoisomerase IIα, which is an enzyme that is essential for DNA replication and cell division. This inhibition of topoisomerase IIα activity may be responsible for the anticancer activity of this compound. In a study by Zhang et al. (2019), it was found that this compound inhibited the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition of NF-κB activation may be responsible for the anti-inflammatory activity of this compound.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. In a study by Li et al. (2017), it was found that this compound induced apoptosis in A549 lung cancer cells and MCF-7 breast cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. In a study by Zhang et al. (2019), it was found that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated RAW264.7 macrophages. Pro-inflammatory cytokines are signaling molecules that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine has several advantages for lab experiments. This compound is relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. Additionally, this compound has been reported to have potent anticancer and anti-inflammatory activity, which makes it an attractive candidate for further research. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to elucidate its molecular targets. Additionally, the toxicity of this compound has not been fully characterized, which makes it difficult to determine the appropriate dosages to use in experiments.
Orientations Futures
There are several future directions for research on 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine. One potential direction is to further investigate the mechanism of action of this compound. This could involve using molecular biology techniques to identify its molecular targets and elucidate the signaling pathways that are affected by this compound. Another potential direction is to investigate the toxicity of this compound in vivo. This could involve using animal models to assess the safety and efficacy of this compound as a potential therapeutic agent. Finally, future research could focus on developing derivatives of this compound with improved potency and selectivity for specific molecular targets.
Méthodes De Synthèse
The synthesis of 4-Ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine can be achieved through a multi-step process. The first step involves the reaction of 4-ethyl-1,2-diaminobutane with formaldehyde to form 4-ethyl-1-(methoxymethyl)piperazine. The second step involves the reaction of 4-ethyl-1-(methoxymethyl)piperazine with hydrazine hydrate to form this compound. This synthesis method has been reported in a research article by Li et al. (2017).
Propriétés
Numéro CAS |
161487-38-3 |
|---|---|
Formule moléculaire |
C7H13N3O |
Poids moléculaire |
155.2 g/mol |
Nom IUPAC |
4-ethyl-5-(methoxymethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O/c1-3-5-6(4-11-2)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
Clé InChI |
OPTQRMWDCKVAER-UHFFFAOYSA-N |
SMILES |
CCC1=C(NN=C1N)COC |
SMILES canonique |
CCC1=C(NN=C1N)COC |
Synonymes |
1H-Pyrazol-3-amine, 4-ethyl-5-(methoxymethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

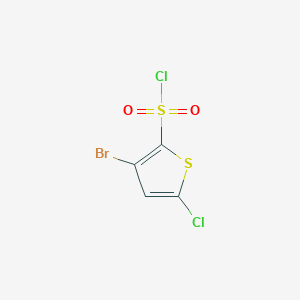
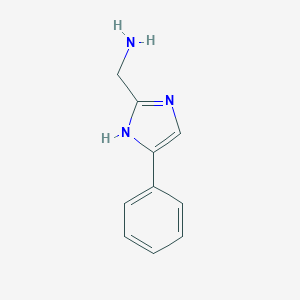
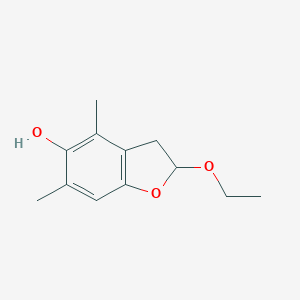

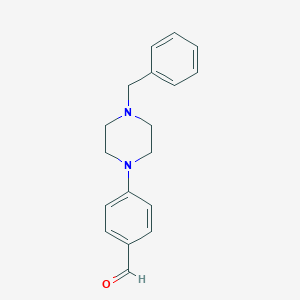
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)
